4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate
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Overview
Description
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is a complex organic compound that features a benzoxazole ring, a butynyl chain, and a nitrobenzoate group
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives . The butynyl chain is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the nitrobenzoate group is attached via esterification reactions, using reagents such as 4-nitrobenzoic acid and appropriate catalysts .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of optical brighteners and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrobenzoate group may also play a role in the compound’s biological activity, possibly through redox reactions that generate reactive oxygen species .
Comparison with Similar Compounds
Similar compounds include:
Benzoxazole: A simpler structure with similar aromatic properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, offering different reactivity.
Benzimidazole: Features a nitrogen atom instead of oxygen, leading to different biological activities.
4-(1,3-Benzoxazol-2-ylsulfanyl)but-2-yn-1-yl 4-nitrobenzoate is unique due to its combination of a benzoxazole ring, a butynyl chain, and a nitrobenzoate group, which together provide a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C18H12N2O5S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-(1,3-benzoxazol-2-ylsulfanyl)but-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H12N2O5S/c21-17(13-7-9-14(10-8-13)20(22)23)24-11-3-4-12-26-18-19-15-5-1-2-6-16(15)25-18/h1-2,5-10H,11-12H2 |
InChI Key |
ZFRZNOBNNTUPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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